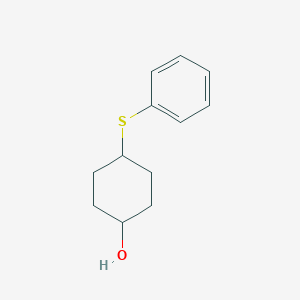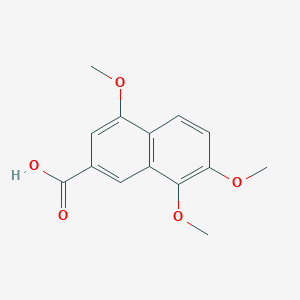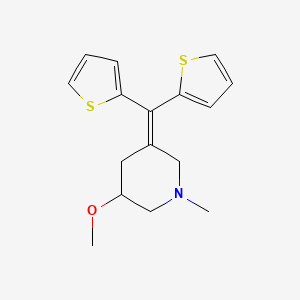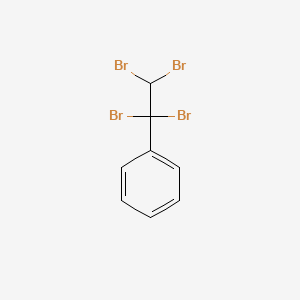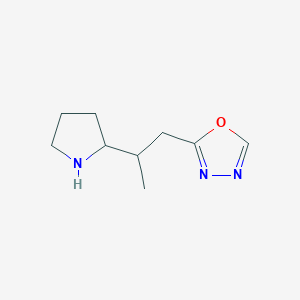
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidino group enhances its chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, the reaction between hydrazides and carboxylic acids or amides can lead to the formation of 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves scalable and efficient synthetic routes. The use of solvent-free conditions and green chemistry principles is becoming more prevalent to minimize environmental impact . Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole, 2-(2-pyrrolidino-2-propyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to cytotoxic effects on malignant cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting chemical properties.
1,2,5-Oxadiazole: Known for its stability and unique reactivity.
Uniqueness
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is unique due to its enhanced biological activity and chemical stability. The presence of the pyrrolidino group further distinguishes it from other oxadiazole derivatives, providing it with unique pharmacological properties .
Eigenschaften
CAS-Nummer |
32515-31-4 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-2-ylpropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7(8-3-2-4-10-8)5-9-12-11-6-13-9/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
CQTKVYHURMMRPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NN=CO1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


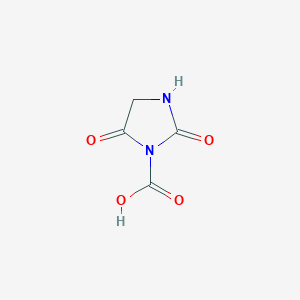
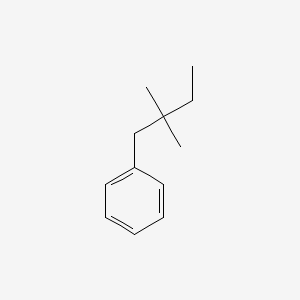

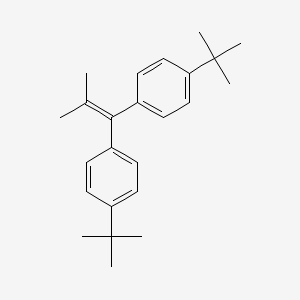

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
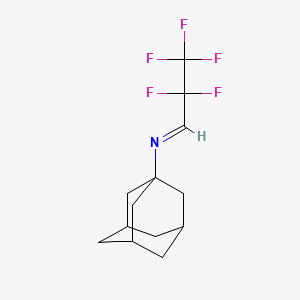
![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
